Hexanoyl fentanyl hydrochloride
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Overview
Description
Hexanoyl fentanyl (hydrochloride) is a synthetic opioid analgesic that is structurally similar to fentanyl, a well-known potent opioid. It is classified as a Schedule I compound in the United States, indicating its high potential for abuse and lack of accepted medical use . This compound is primarily used for research and forensic applications due to its structural similarity to other opioids .
Preparation Methods
The synthesis of hexanoyl fentanyl (hydrochloride) involves several steps, starting from basic chemical precursors. The general synthetic route includes the following steps:
Formation of 4-anilinopiperidine: This step involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing agent to produce 4-anilinopiperidine.
Industrial production methods for hexanoyl fentanyl (hydrochloride) are similar to those used for other fentanyl analogs, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Hexanoyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Hexanoyl fentanyl (hydrochloride) is primarily used in scientific research to study the structure-activity relationships of opioid compounds. Its applications include:
Forensic Chemistry: Used as a reference standard for the identification and analysis of synthetic opioids in forensic laboratories.
Pharmacological Studies: Employed in research to understand the pharmacokinetics and pharmacodynamics of opioid analogs.
Toxicology: Used to study the toxicological effects of synthetic opioids and their impact on biological systems.
Mechanism of Action
Hexanoyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor, which is coupled to G-proteins. Activation of these receptors leads to the exchange of GTP for GDP on the G-proteins, resulting in the downregulation of adenylate cyclase and a decrease in cyclic AMP levels . This reduction in cyclic AMP decreases the influx of calcium ions, leading to the inhibition of neurotransmitter release and the modulation of pain signals .
Comparison with Similar Compounds
Hexanoyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as acetyl fentanyl, butyrylfentanyl, and furanylfentanyl. These compounds share a common core structure but differ in their side chains, which can affect their potency, duration of action, and pharmacological properties .
Acetyl Fentanyl: Slightly less potent than fentanyl, used in research to study opioid receptor interactions.
Butyrylfentanyl: Similar potency to fentanyl, used in toxicological studies.
Furanylfentanyl: More potent than fentanyl, used in pharmacological research to understand the effects of synthetic opioids.
Hexanoyl fentanyl (hydrochloride) is unique due to its specific hexanoyl side chain, which may influence its binding affinity and efficacy at opioid receptors .
Properties
CAS No. |
2583550-67-6 |
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Molecular Formula |
C25H35ClN2O |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]hexanamide;hydrochloride |
InChI |
InChI=1S/C25H34N2O.ClH/c1-2-3-6-15-25(28)27(23-13-9-5-10-14-23)24-17-20-26(21-18-24)19-16-22-11-7-4-8-12-22;/h4-5,7-14,24H,2-3,6,15-21H2,1H3;1H |
InChI Key |
HFEFWZZGDYLNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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